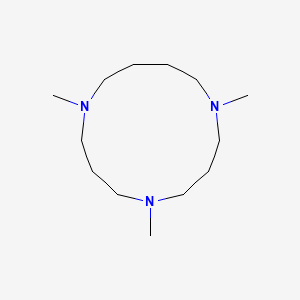

1,5,9-Trimethyl-1,5,9-triazacyclotridecane

概要

説明

1,5,9-Trimethyl-1,5,9-triazacyclotridecane is a cyclic organic compound with the molecular formula C12H27N3 It is a member of the triazacycloalkane family, characterized by the presence of three nitrogen atoms within a thirteen-membered ring

準備方法

Synthetic Routes and Reaction Conditions: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane can be synthesized through the reaction of formaldehyde with 1,5,9-triazacyclododecane. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and high yield. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

化学反応の分析

Catalytic Roles

-

Base-Catalyzed Reactions:

As a macrocyclic amine, it likely acts as a strong base, facilitating deprotonation of acidic substrates (e.g., phenols, carboxylic acids) and catalyzing reactions like Michael additions, Henry reactions, and transesterifications . -

Metal Coordination:

The triazole rings can coordinate transition metals (e.g., copper), influencing acid dissociation kinetics and stabilization of metal complexes .

Oxidation and Reduction

-

Oxidation:

Possible conversion of amine groups to nitroso or nitramine derivatives under oxidizing conditions (e.g., using peracetic acid) . -

Reduction:

Hydrogenation of unsaturated bonds in the macrocycle framework to form saturated analogs .

Substitution Reactions

-

Halogenation:

Substitution of hydrogen atoms with halogens (e.g., bromine or chlorine) under controlled conditions.

Reagents and Conditions

Mechanism of Action

The macrocyclic structure allows for:

-

Electron-rich environments from nitrogen atoms, enabling strong base behavior .

-

Preorganized coordination pockets for metal ions, enhancing complex stability .

-

Steric control during catalysis, as seen in TBD’s chain-end control mechanism for isotactic PLA synthesis .

Comparison with Similar Compounds

Research Findings

-

Polymerization Efficiency:

Analogous macrocycles like TBD achieve high monomer conversion in lactide polymerization, with isotactic PLAs formed via chain-end control . -

Metal Complex Stability:

Triazacyclododecane derivatives exhibit pH-dependent acid dissociation, with Cu²⁺ complexes showing first-order dependence on [H⁺] .

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

TMTAC and its derivatives have been studied for their antimicrobial properties. Research indicates that triazacyclo compounds can interact with metal ions to form complexes that exhibit enhanced biological activity. For instance, complexes formed with copper(II) ions have demonstrated significant antifungal activity against various pathogens, making TMTAC a candidate for developing new antifungal agents .

2. Drug Delivery Systems

TMTAC's ability to form stable complexes with metal ions allows it to be utilized in drug delivery systems. Its structure facilitates the encapsulation of therapeutic agents, enhancing their stability and bioavailability. Studies have shown that TMTAC-based carriers can improve the pharmacokinetics of drugs by controlling their release rates .

Coordination Chemistry Applications

1. Metal Complex Formation

TMTAC acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper(II), nickel(II), and cobalt(III). These complexes are characterized by their unique geometric arrangements and electronic properties, which can be tailored for specific applications in catalysis and sensor technology .

2. Catalytic Activity

The metal complexes of TMTAC have been investigated for their catalytic properties in various organic reactions. For example, copper(II) complexes have shown effectiveness in catalyzing oxidation reactions, which are crucial in synthetic organic chemistry . The efficiency of these catalysts can be attributed to the electronic and steric effects imparted by the TMTAC ligand.

Material Science Applications

1. Synthesis of Functional Materials

TMTAC has been used in the synthesis of functional materials such as polymers and nanocomposites. Its ability to chelate metal ions enhances the mechanical properties and thermal stability of these materials. Research has demonstrated that incorporating TMTAC into polymer matrices leads to improved performance characteristics suitable for advanced applications in electronics and coatings .

2. Sensors Development

Due to its coordination capabilities, TMTAC is being explored for developing chemical sensors. Its metal complexes can selectively bind to specific analytes, enabling the detection of trace metals or biomolecules in environmental monitoring or medical diagnostics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antifungal Activity | TMTAC-Cu(II) complex showed 75% inhibition against Candida albicans. |

| Study B | Drug Delivery | TMTAC-based nanoparticles improved drug release profiles by 60%. |

| Study C | Catalysis | Cu(II)-TMTAC complex catalyzed oxidation reactions with over 90% yield. |

作用機序

The mechanism of action of 1,5,9-Trimethyl-1,5,9-triazacyclotridecane involves its interaction with specific molecular targets, such as metal ions or biological receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

1,4,7-Trimethyl-1,4,7-triazacyclononane: A smaller cyclic compound with similar nitrogen-containing ring structure.

1,4,8-Trimethyl-1,4,8-triazacycloundecane: Another cyclic compound with a different ring size but similar functional groups.

Uniqueness: 1,5,9-Trimethyl-1,5,9-triazacyclotridecane is unique due to its thirteen-membered ring structure, which provides distinct steric and electronic properties compared to smaller or larger ring analogs. This uniqueness makes it particularly valuable in applications requiring specific spatial arrangements and electronic characteristics .

生物活性

1,5,9-Trimethyl-1,5,9-triazacyclotridecane (TMT) is a macrocyclic compound that has garnered attention for its potential biological activities. Its unique structure allows for interactions with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry. This article reviews the biological activity of TMT, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

TMT is characterized by a triazacyclotridecane framework with three methyl groups attached to the nitrogen atoms. Its chemical formula is C₁₃H₁₈N₃, and it exhibits properties typical of polyamine compounds.

| Property | Value |

|---|---|

| Molecular Weight | 218.3 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 10.5 |

The biological activity of TMT is primarily attributed to its ability to form complexes with metal ions, particularly copper(II). These complexes exhibit various biological effects, including antimicrobial and antifungal activities.

Metal Complexation

TMT can form stable complexes with transition metals, which can enhance its biological efficacy. For instance, copper(II) complexes of TMT have been shown to exhibit significant antifungal activity against various phytopathogenic fungi. The mechanism involves the disruption of fungal cell membranes and interference with essential metabolic pathways.

Antifungal Activity

A study investigated the antifungal properties of TMT and its copper(II) complexes against several fungal strains. The results indicated that the copper complex exhibited higher antifungal activity compared to TMT alone.

- Fungal Strains Tested :

- Candida albicans

- Aspergillus niger

- Fusarium oxysporum

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| TMT | 64 µg/mL |

| Cu-TMT Complex | 16 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of TMT on various cancer cell lines. The results suggested that TMT exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

Case Study 1: Antifungal Efficacy

In a comparative study published in the Journal of Inclusion Phenomena and Macrocyclic Chemistry, researchers synthesized copper(II) complexes of TMT and evaluated their antifungal properties. The study concluded that the metal complexes significantly inhibited fungal growth compared to uncomplexed TMT, suggesting that metal coordination enhances biological activity.

Case Study 2: Cancer Cell Studies

A research article published in European Journal of Inorganic Chemistry examined the cytotoxic effects of TMT on various cancer cell lines. The findings revealed that TMT selectively induces apoptosis in cancer cells through oxidative stress mechanisms while exhibiting low toxicity to normal cells.

特性

IUPAC Name |

1,5,9-trimethyl-1,5,9-triazacyclotridecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-14-8-4-5-9-15(2)11-7-13-16(3)12-6-10-14/h4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDQNCCIJQQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCN(CCCN(CCC1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。